![molecular formula C10H16N2 B155776 [5-(氨甲基)-2,4-二甲基苯基]甲胺 CAS No. 1889-05-0](/img/structure/B155776.png)

[5-(氨甲基)-2,4-二甲基苯基]甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

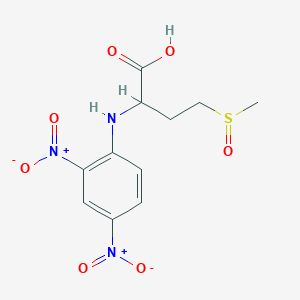

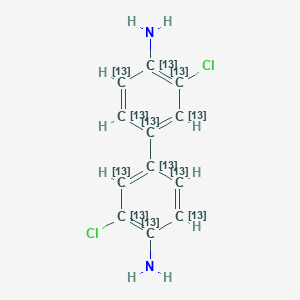

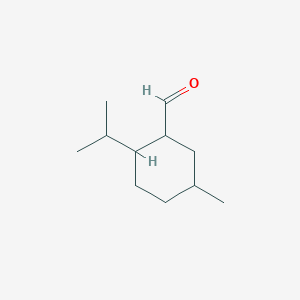

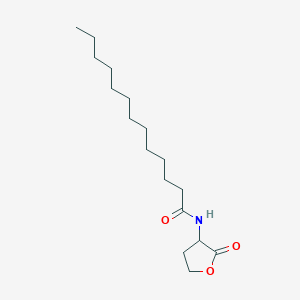

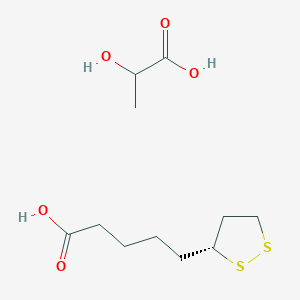

The synthesis of related compounds has been explored in the provided papers. In the first study, a new diamine compound was synthesized through a two-step process involving the nucleophilic displacement of a precursor molecule with p-halonitrobenzene, followed by catalytic reduction using hydrazine and Pd/C in ethanol . This method showcases the potential for creating complex amines that could be structurally related to “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine”.

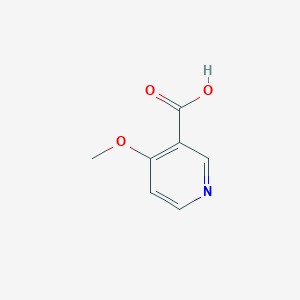

Molecular Structure Analysis

While the exact molecular structure of “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine” is not discussed, the papers provide insights into the structural aspects of similar compounds. The synthesized diamine in the first paper has a specific arrangement of aromatic rings and ether linkages, which could influence the physical and chemical properties of the molecule . Understanding the molecular structure is crucial for predicting the reactivity and interaction with other molecules.

Chemical Reactions Analysis

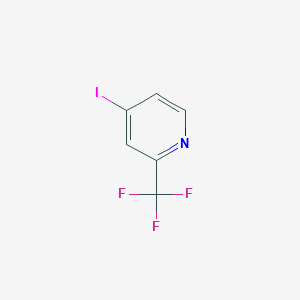

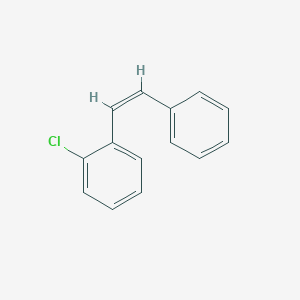

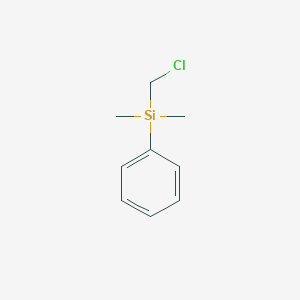

The second paper discusses the synthesis of halogenated derivatives of a benzylamine compound, which is structurally similar to “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine” . The introduction of halogen atoms on the aromatic ring can significantly alter the compound's reactivity and binding affinity, as demonstrated by the high binding affinity of the synthesized compounds to the serotonin transporter (SERT) .

Physical and Chemical Properties Analysis

The physical properties of polyamides synthesized from the new diamine in the first paper indicate high thermal stability, with glass transition temperatures ranging from 245-282°C and weight loss temperatures above 465°C . These properties suggest that the diamine serves as a robust monomer for high-performance materials. The solubility of the polymers in aprotic dipolar solvents also points to the potential solubility characteristics of “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine” .

In the second paper, the chemical properties of the synthesized benzylamine derivatives, particularly their affinity for SERT, are highlighted. The derivatives show high specificity and binding affinity, which could be relevant when considering the binding properties of “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine” to biological targets .

Relevant Case Studies

The second paper provides a case study where the synthesized compounds were used in vivo for positron emission tomography (PET) imaging of SERT in the monkey brain. The high uptake and specific binding to SERT-rich regions demonstrate the potential of these compounds in neuroimaging applications . This case study could be relevant when considering the potential biomedical applications of “[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine”.

科学研究应用

催化活性

与[5-(氨甲基)-2,4-二甲基苯基]甲胺结构相关的化合物已被研究其催化性能。例如,源自类似二甲基酚化合物的双核铜(II)配合物由于较少的立体位阻和增强的平面性表现出高效的催化活性,表明在催化领域,包括氧化反应(Kannappan et al., 2003),具有潜在的应用价值。

制药研究

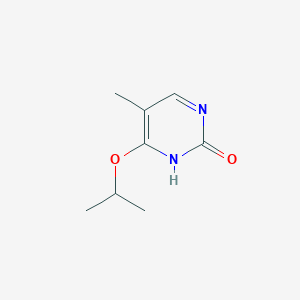

衍生自结构相关化合物的衍生物已被探索其制药潜力。例如,1-(1-苯甲酰哌啶-4-基)甲胺的新颖芳氧基乙基衍生物已被确认为血清素5-HT1A受体的“偏倚激动剂”,表现出强效的类抗抑郁活性(Sniecikowska et al., 2019)。这表明类似化合物在开发治疗抑郁症的新疗法中的相关性。

材料科学

在材料科学领域,已经探索了涉及二甲基苯甲基丙烯酸甲酯的同聚物和共聚物的合成和表征。这些材料以其热性能和在各种溶剂中的溶解性而闻名,表明在聚合科学和工程领域(Vijayanand et al., 2002)中的应用潜力。

光化学

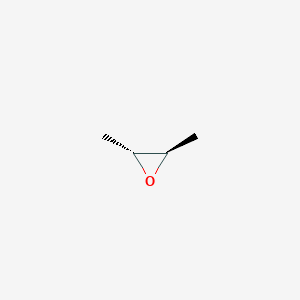

与所讨论的化合物相关的2,5-二甲基苯乙酰基团已被研究作为羧酸的光释放保护基。其在非极性溶剂中的高效光释放特性突显了其在有机合成和生物化学中的潜在应用,用于开发“笼式化合物”(Zabadal et al., 2001)。

化学合成

对新型[2-(2,5-二甲氧基苯基)乙基]胺的合成研究揭示了这些具有结构相似性的化合物与生物受体相互作用的结构活性关系的见解。这项工作强调了该化合物在合成具有潜在治疗用途的分子方面的相关性(Trachsel, 2003)。

作用机制

Target of Action

Similar compounds such as methenamine are known to act as urinary tract antiseptics and antibacterial drugs, used for the prophylaxis and treatment of frequently recurring urinary tract infections .

Mode of Action

Methenamine, a compound with a similar structure, is known to be hydrolyzed to formaldehyde and ammonia in acidic urine . The formaldehyde produced has a nonspecific bactericidal action .

Biochemical Pathways

Indole derivatives, which share some structural similarities, are known to have diverse biological activities .

Pharmacokinetics

Methenamine is known to be readily absorbed from the gastrointestinal tract, with 10% to 30% of the drug being hydrolyzed by gastric juices . It is also known to be excreted in the urine, with approximately 70% to 90% of the drug being excreted as unchanged drug within 24 hours .

Result of Action

Similar compounds such as methenamine are known to have a bactericidal action in the urinary tract .

Action Environment

It is known that the efficacy of methenamine is dependent on the acidity of the urine .

属性

IUPAC Name |

[5-(aminomethyl)-2,4-dimethylphenyl]methanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16N2/c1-7-3-8(2)10(6-12)4-9(7)5-11/h3-4H,5-6,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEESPXCGNUWLEZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1CN)CN)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60304036 |

Source

|

| Record name | (4,6-Dimethyl-1,3-phenylene)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[5-(Aminomethyl)-2,4-dimethylphenyl]methanamine | |

CAS RN |

1889-05-0 |

Source

|

| Record name | NSC163990 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163990 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (4,6-Dimethyl-1,3-phenylene)dimethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60304036 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6-Methylspiro[4.5]dec-9-ene-10-carboxylic acid](/img/structure/B155693.png)

![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl dihydrogen phosphate;azane](/img/structure/B155713.png)